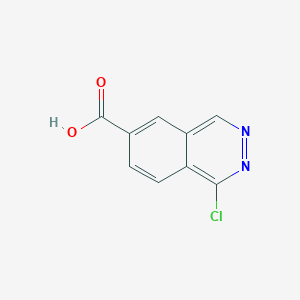
N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O. This compound is known for its unique structural features, which include a cyclopropyl group and a tetrahydropyran ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of molecular iodine as a catalyst can facilitate the formation of substituted pyrans under solvent-free conditions at ambient temperature . Additionally, titanocene-catalyzed reductive domino reactions can be employed to prepare diverse 6-fluoro-3,4-dihydro-2H-pyrans .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of hydrophobic ionic liquids, such as [Bmim]PF6, can enhance the efficiency of the reaction and allow for convenient catalyst recycling .
Analyse Chemischer Reaktionen
Types of Reactions: N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, titanocene, and hydride sources such as NaH or NaBH4 . These reagents facilitate the formation of desired products under specific conditions.
Major Products Formed: The major products formed from these reactions include substituted pyrans and other derivatives that retain the core structure of this compound .
Wissenschaftliche Forschungsanwendungen
N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a precursor for developing bioactive compounds. In medicine, it is investigated for its potential therapeutic properties. Additionally, it finds applications in the pharmaceutical industry as an intermediate in drug synthesis .
Wirkmechanismus
The mechanism of action of N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride include other tetrahydropyran derivatives and cyclopropyl-containing compounds. Examples include 3,4-dihydro-2H-pyran and its derivatives .
Uniqueness: What sets this compound apart is its combination of a cyclopropyl group and a tetrahydropyran ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C8H18Cl2N2O |
|---|---|
Molekulargewicht |
229.14 g/mol |
IUPAC-Name |
4-N-cyclopropyloxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c9-7-5-11-4-3-8(7)10-6-1-2-6;;/h6-8,10H,1-5,9H2;2*1H |
InChI-Schlüssel |
HCJYBTKZPOICQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC2CCOCC2N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)
![Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11789203.png)

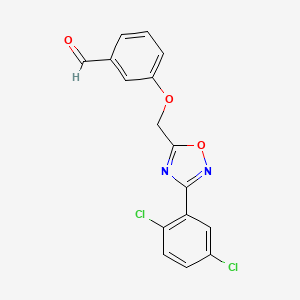
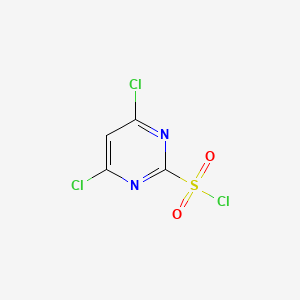
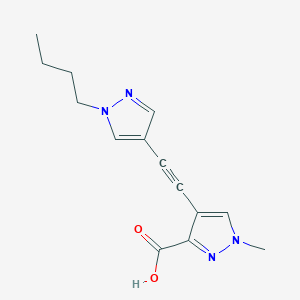
![(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11789233.png)
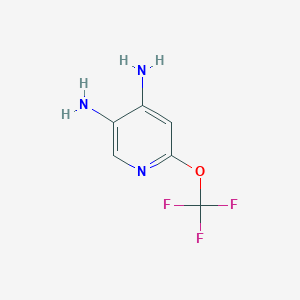
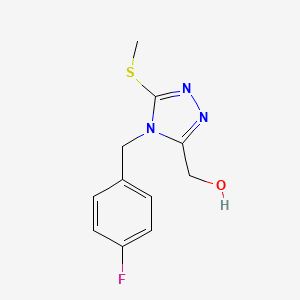
![2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11789245.png)
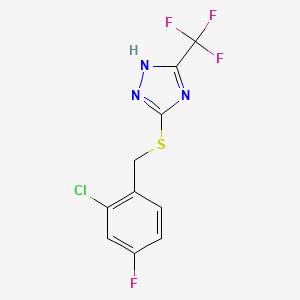
![(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide](/img/structure/B11789253.png)
![6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11789260.png)
